

Technical Guide: Physicochemical Properties of 1-Ethynyl-4-dodecyloxybenzene

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Compound of Interest

Compound Name: 1-Ethynyl-4-dodecyloxybenzene

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Introduction

1-Ethynyl-4-dodecyloxybenzene is an organic compound characterized by a benzene ring substituted with a terminal ethynyl group and a long-chain dodecyloxy group at the para position. This unique structure, combining a reactive alkyne functionality with a lipophilic alkyl chain, makes it a molecule of interest in various fields, including materials science and medicinal chemistry. The ethynyl group can participate in a variety of coupling reactions, such as the Sonogashira coupling and click chemistry, allowing for its incorporation into larger, more complex molecular architectures. The long dodecyloxy chain imparts significant lipophilicity, influencing its solubility and potential interactions with biological membranes. This guide provides a comprehensive overview of the known physicochemical properties of **1-Ethynyl-4-dodecyloxybenzene** and its analogues, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative data for **1-Ethynyl-4-dodecyloxybenzene** and its shorter-chain analogues are summarized in the tables below. While experimental data for the title compound is limited, predicted values and data from related compounds provide valuable insights into its physical and chemical characteristics.

Table 1: General Physicochemical Properties of 1-Ethynyl-4-dodecyloxybenzene

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₀ O	[1]
Molecular Weight	286.45 g/mol	[1]
Boiling Point	384.3 ± 25.0 °C (Predicted)	[1]
Density	0.92 ± 0.1 g/cm ³ (Predicted)	[1]

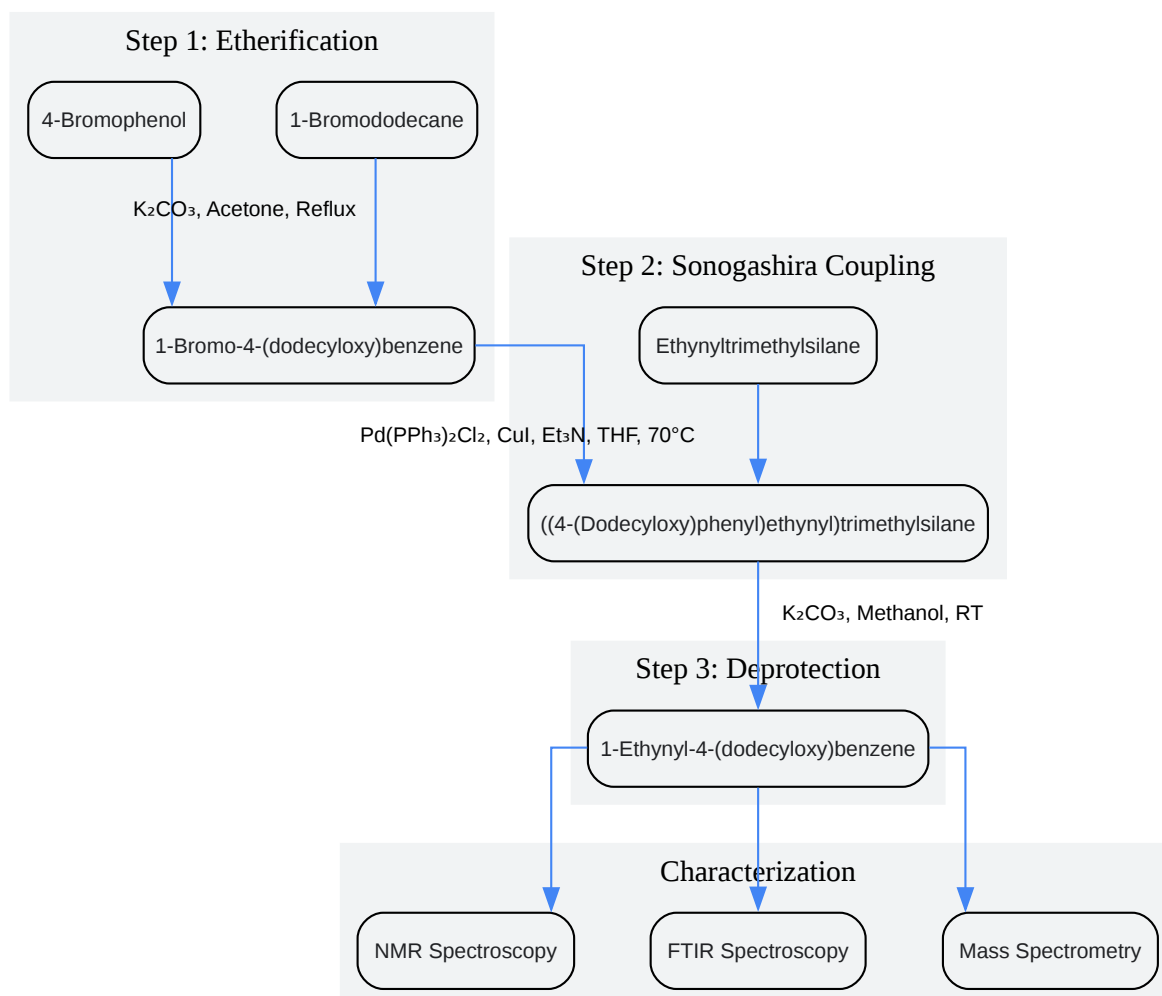
Table 2: Physicochemical Properties of 1-Ethynyl-4-alkoxybenzene Analogues

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
1-Ethynyl-4-methoxybenzene	C ₉ H ₈ O	132.16	28	209
1-Ethynyl-4-ethoxybenzene	C ₁₀ H ₁₀ O	146.19	-	-
1-Ethynyl-4-propoxybenzene	C ₁₁ H ₁₂ O	160.21	-	-
1-Ethynyl-4-phenoxybenzene	C ₁₄ H ₁₀ O	194.23	-	90-95 (at 0.4 mmHg)

Experimental Protocols

The synthesis of **1-Ethynyl-4-dodecyloxybenzene** can be achieved through a multi-step process involving the etherification of a phenolic precursor followed by a Sonogashira coupling reaction.

Synthesis Workflow



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Figure 1. Synthetic and characterization workflow for **1-Ethynyl-4-dodecyloxybenzene**.

Step 1: Synthesis of 1-Bromo-4-(dodecyloxy)benzene

This procedure is adapted from the synthesis of similar long-chain alkoxybenzene derivatives[2].

- Materials:

- 4-Bromophenol
- 1-Bromododecane
- Potassium carbonate (K_2CO_3)
- Acetone
- Procedure:
 - To a solution of 4-bromophenol in acetone, add potassium carbonate.
 - Add 1-bromododecane to the mixture.
 - Reflux the reaction mixture for 24 hours.
 - After cooling to room temperature, filter the mixture and evaporate the solvent.
 - Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-(dodecyloxy)benzene.

Step 2: Sonogashira Coupling to form ((4-(Dodecyloxy)phenyl)ethynyl)trimethylsilane

This is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

- Materials:
 - 1-Bromo-4-(dodecyloxy)benzene
 - Ethynyltrimethylsilane
 - Bis(triphenylphosphine)palladium(II) dichloride ($Pd(PPh_3)_2Cl_2$)
 - Copper(I) iodide (CuI)
 - Triethylamine (Et_3N)

- Tetrahydrofuran (THF)
- Procedure:
 - In a flask, dissolve 1-bromo-4-(dodecyloxy)benzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in a mixture of triethylamine and THF.
 - Degas the solution by bubbling with nitrogen for 15 minutes.
 - Add ethynyltrimethylsilane to the reaction mixture.
 - Heat the mixture at 70°C for 12 hours under a nitrogen atmosphere.
 - After cooling, dilute the mixture with diethyl ether and wash with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the residue by column chromatography to yield ((4-(dodecyloxy)phenyl)ethynyl)trimethylsilane.

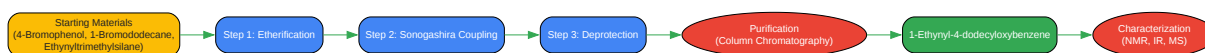
Step 3: Deprotection to yield 1-Ethynyl-4-(dodecyloxy)benzene

- Materials:
 - ((4-(Dodecyloxy)phenyl)ethynyl)trimethylsilane
 - Potassium carbonate (K_2CO_3)
 - Methanol
- Procedure:
 - To a solution of ((4-(dodecyloxy)phenyl)ethynyl)trimethylsilane in methanol, add potassium carbonate.
 - Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

- Concentrate the reaction mixture in vacuo.
- Dilute the residue with diethyl ether, wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the product by flash chromatography to obtain 1-ethynyl-4-(dodecyloxy)benzene.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis and subsequent characterization of **1-Ethynyl-4-dodecyloxybenzene**.



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Figure 2. Logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a summary of the available physicochemical data for **1-Ethynyl-4-dodecyloxybenzene** and a detailed, plausible synthetic route for its preparation. The provided experimental protocols, based on established chemical transformations, offer a practical approach for researchers to synthesize and further investigate this compound. The long alkyl chain and the reactive ethynyl group suggest potential applications in areas where molecular self-assembly, surface modification, or the construction of conjugated systems are of interest. Further experimental validation of the predicted properties and exploration of its reactivity are encouraged to fully elucidate the potential of this molecule in various scientific disciplines.

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